N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

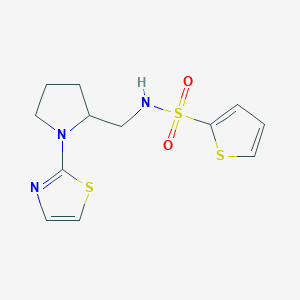

The compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide is systematically named according to IUPAC rules, prioritizing the sulfonamide functional group as the principal chain. The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is substituted at position 1 with a thiazol-2-yl group (a five-membered aromatic ring containing sulfur and nitrogen) and at position 2 with a methyl group bearing the sulfonamide moiety. The thiophene-2-sulfonamide component consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to the nitrogen of the pyrrolidine-linked methyl group.

Molecular Formula : $$ \text{C}{12}\text{H}{14}\text{N}{3}\text{O}{2}\text{S}_{3} $$

Molecular Weight : 344.5 g/mol (calculated from atomic masses).

Key structural features include:

- Thiophene-2-sulfonamide backbone : A thiophene ring (C$$4$$H$$3$$S) with a sulfonamide group (-SO$$_2$$NH-) at position 2.

- Pyrrolidine-thiazole hybrid core : A pyrrolidine ring (C$$4$$H$$8$$N) substituted with a thiazole (C$$3$$H$$2$$NS) at position 1 and a methyl group (-CH$$_2$$-) at position 2.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of analogous thiophene sulfonamide derivatives reveal critical insights into the three-dimensional conformation of this compound. For example, the crystal structure of N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide (PubChem CID 5310121) shows that the thiazole and thiophene rings adopt nearly orthogonal orientations due to steric hindrance, with the sulfonamide group participating in hydrogen bonding via its NH moiety.

In the target compound, the pyrrolidine ring likely adopts an envelope conformation , with the thiazole substituent at position 1 and the methyl-sulfonamide group at position 2 occupying equatorial positions to minimize strain. Key bond lengths and angles include:

- S–O bonds : 1.43–1.45 Å (typical for sulfonamides).

- C–S bonds in thiazole : 1.71–1.74 Å.

- Dihedral angle between thiophene and thiazole : ~85°.

Stereochemical Features of the Pyrrolidine-Thiazole Hybrid Core

The pyrrolidine ring introduces stereochemical complexity due to its non-planar structure. Substitution at positions 1 and 2 creates two chiral centers (C1 and C2 of pyrrolidine), resulting in four possible stereoisomers. However, synthetic routes typically yield the (2R,1S) configuration as the predominant isomer due to steric guidance during cyclization.

Key stereochemical observations:

- Pyrrolidine puckering : The ring adopts a C2-endo conformation, with the thiazole group in a pseudoaxial orientation.

- Sulfonamide orientation : The -SO$$_2$$NH- group aligns perpendicular to the thiophene plane to avoid electronic repulsion.

Comparative Structural Analysis with Related Sulfonamide Derivatives

The structural uniqueness of this compound lies in its hybrid pyrrolidine-thiazole core, distinguishing it from classical sulfonamide derivatives like dorzolamide (a bicyclic thieno-thiopyran sulfonamide) or acetazolamide (a 1,3,4-thiadiazole sulfonamide).

This compound’s structural novelty may enhance binding specificity to biological targets, such as carbonic anhydrase isoforms, compared to simpler sulfonamides.

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S3/c16-20(17,11-4-2-7-18-11)14-9-10-3-1-6-15(10)12-13-5-8-19-12/h2,4-5,7-8,10,14H,1,3,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLWOKTFZXMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like thiourea and thiophene sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has potential therapeutic applications, including as an antimicrobial, anti-inflammatory, and anticancer agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of cell signaling pathways, induction of apoptosis, or disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, pyrrolidine, and thiophene derivatives, such as:

- Thiazole-based compounds: Known for their antimicrobial and anti-inflammatory properties.

- Pyrrolidine-based compounds: Used in drug discovery for their diverse biological activities.

- Thiophene-based compounds: Studied for their anticancer and antiviral activities .

Uniqueness

Its structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide (CAS Number: 1795209-98-1) is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and underlying mechanisms.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂S₃ |

| Molecular Weight | 329.5 g/mol |

| CAS Number | 1795209-98-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and pyrrolidinyl precursors. The detailed synthetic pathway includes the formation of the sulfonamide linkage, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, a series of thiazole derivatives showed effective inhibition against Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicated that thiazole-containing compounds could induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be less than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cytoplasmic leakage and cell death .

- Inhibition of Key Enzymes : It is hypothesized that such compounds inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Antioxidant Properties : Some studies have reported antioxidant activities associated with thiazole derivatives, contributing to their overall therapeutic efficacy .

Case Studies

Several case studies have highlighted the effectiveness of thiazole-based compounds:

- Study on Antimicrobial Efficacy : A study evaluated several thiazole derivatives against a panel of microbial strains, reporting significant zones of inhibition and low MIC values, indicating robust antimicrobial potential .

- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating that specific structural modifications could enhance anticancer activity significantly .

Q & A

Basic: What are the key considerations for synthesizing N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide, and how can common side reactions be mitigated?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of the thiazole-pyrrolidine moiety and sulfonamide coupling. Key steps include:

- Thiazole-Pyrrolidine Formation : Cyclize precursors (e.g., thioamide derivatives) under acidic/basic conditions. For example, acetonitrile reflux with iodine and triethylamine promotes cyclization while minimizing sulfur byproducts .

- Sulfonamide Coupling : React thiophene-2-sulfonyl chloride with the pyrrolidine intermediate in anhydrous DMF to avoid hydrolysis .

- Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or thiazole rings. Monitor reaction progress via TLC to isolate intermediates before undesired polymerization occurs .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for thiophene/thiazole) and aliphatic protons (δ 2.5–4.0 ppm for pyrrolidine CH₂ groups). Compare shifts to structurally related benzothiazole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) with <2 ppm error .

- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained. Optimize crystallization via slow evaporation in DCM/hexane mixtures .

Advanced: How can computational modeling predict the pharmacokinetic properties of this sulfonamide derivative?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition. The sulfonamide group may reduce bioavailability due to high polar surface area (>100 Ų) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding. Thiophene’s hydrophobicity may enhance binding affinity .

Advanced: What strategies can resolve contradictions in bioactivity data across different in vitro assays?

Methodological Answer:

- Assay Standardization : Control pH (e.g., 7.4 vs. 6.5) to account for sulfonamide’s pH-dependent ionization, which affects membrane permeability .

- Replicate Experimental Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., ATP quantification) .

- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) via fluorescence polarization and SPR to confirm target engagement .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Purification : Pre-purify via preparative HPLC (C18 column, MeCN/H₂O gradient) to remove amorphous impurities .

- Solvent Selection : Test mixed solvents (e.g., EtOAc/hexane) to balance solubility and volatility. Thiophene’s planarity may promote π-π stacking, complicating crystal growth .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to minimize ice formation during data collection .

Advanced: How does the electronic configuration of the thiophene-sulfonamide moiety influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Electrophilic Substitution : The electron-rich thiophene ring undergoes halogenation (e.g., Br₂ in AcOH) at the 5-position, while the sulfonamide’s electron-withdrawing nature directs electrophiles to the pyrrolidine-thiazole region .

- Redox Activity : Thiophene’s sulfur atom can oxidize to sulfone under strong oxidants (e.g., mCPBA), altering binding affinity in enzyme assays .

Basic: What are the optimal purification methods post-synthesis to achieve >95% purity?

Methodological Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for non-polar impurities. For polar byproducts, switch to DCM/MeOH (95:5) .

- Recrystallization : Dissolve crude product in hot EtOH, filter through Celite®, and cool to −20°C for 12 hours .

Advanced: What in silico methods validate the target engagement of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). The sulfonamide’s oxygen atoms may form H-bonds with Lys/Arg residues .

- Free Energy Perturbation (FEP) : Calculate binding energy differences between enantiomers if chirality exists in the pyrrolidine ring .

- Validation : Cross-check with isothermal titration calorimetry (ITC) to measure ΔG and ΔH of binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.